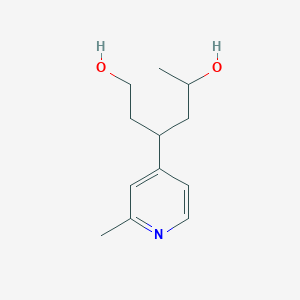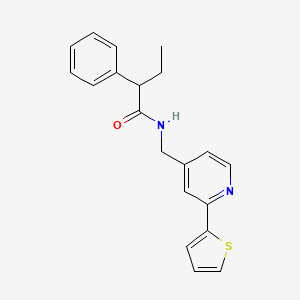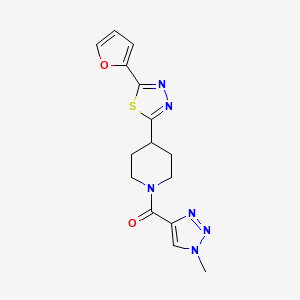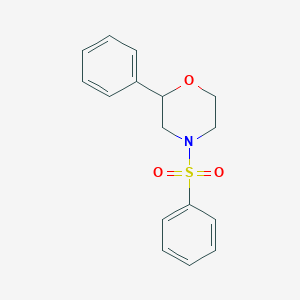
3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol, also known as MPHD, is a chemical compound with potential applications in scientific research. MPHD is a member of the hexane-1,5-diol family, which are known to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol has been shown to have various biochemical and physiological effects. It has been found to decrease the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor alpha (TNF-α). Additionally, 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol has also been found to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol in lab experiments is its broad range of biological activities. 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol has been shown to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, antioxidant, and anticancer activities, making it a potential candidate for various research studies. However, one limitation of using 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol. One potential direction is to investigate the mechanism of action of 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol in more detail, in order to better understand its biological activities. Another direction is to explore the potential of 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, the development of more efficient synthesis methods for 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol could improve its availability for research purposes.
Méthodes De Synthèse
The synthesis of 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol involves a multi-step process that includes the reaction of 4-chloro-2-methylpyridine with 1,5-hexadiene in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, followed by hydrogenation to yield 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol. The purity and yield of 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol has been shown to exhibit various biological activities, making it a potential candidate for scientific research. 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol has been reported to have antibacterial, antifungal, and antiviral activities. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol has been found to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
3-(2-methylpyridin-4-yl)hexane-1,5-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9-7-11(3-5-13-9)12(4-6-14)8-10(2)15/h3,5,7,10,12,14-15H,4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFCAEGXHCVVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(CCO)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2819405.png)
![9-(2,5-dimethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2819406.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2819410.png)
![6-[5-(3-Chlorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2819411.png)
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2819413.png)


![5-chloro-N-({4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2819416.png)
![1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819417.png)

![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2819422.png)

